8-Ethoxyquinolin-5-amine
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Description
8-Ethoxyquinolin-5-amine is a heterocyclic compound with a variety of potential applications in research and industry. It has a molecular formula of C11H12N2O and a molecular weight of 188.23 .
Molecular Structure Analysis
The molecular structure of 8-Ethoxyquinolin-5-amine consists of a total of 27 bonds; 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .Safety and Hazards
The safety information for 8-Ethoxyquinolin-5-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is a specialty product used in proteomics research .
Mode of Action
It is structurally related to quinoline compounds such as bedaquiline . Bedaquiline, a diarylquinoline antimycobacterial drug, inhibits the c subunit of ATP synthase responsible for synthesizing ATP . While 8-Ethoxyquinolin-5-amine may share some similarities, its exact mode of action remains to be elucidated.
Pharmacokinetics
Its molecular weight is 188.23, which could influence its bioavailability
Result of Action
As a specialty product for proteomics research , it may have diverse effects depending on the specific experimental context.
properties
IUPAC Name |
8-ethoxyquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUMUIICJTMEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)N)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxyquinolin-5-amine |
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